molecular formula C18H24N6O B6438273 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549031-16-3

4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6438273
CAS No.: 2549031-16-3
M. Wt: 340.4 g/mol
InChI Key: LGHQOEUILMFSJU-UHFFFAOYSA-N
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Description

4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a pyridine ring, a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
  • 4-(2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
  • 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-5-yl)morpholine

Uniqueness

The uniqueness of 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research and drug development.

Properties

IUPAC Name

4-[2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-16(14-19-4-1)15-22-6-8-24(9-7-22)18-20-5-3-17(21-18)23-10-12-25-13-11-23/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHQOEUILMFSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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